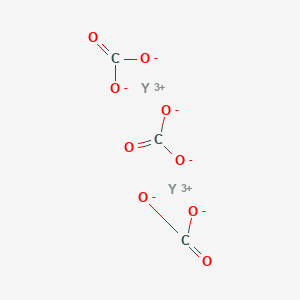
N-(2-Carboxyethyl)iminodiacetic acid
Descripción general
Descripción
- N-(2-Carboxyethyl)iminodiacetic acid, also known as β-ADA (β-alanine diacetate), is an organic compound with the formula HO2CCH2CH2N(CH2CO2H)2.
- It appears as a white solid and is classified as an aminocarboxylic acid, formally a derivative of glycine.
- The compound is a tetradentate complexing agent that forms 1:1 complexes with cations having a charge number of at least +2, such as Ca2+ or Mg2+.
- Not to be confused with α-alaninediacetic acid (MGDA) or α-ADA.
Synthesis Analysis
- N-(2-Carboxyethyl)iminodiacetic acid can be synthesized from β-alanine and monochloroacetic acid.
- Various methods, including cyanomethylation and cyanoethylation, have been employed to prepare this compound.
Molecular Structure Analysis
- The compound has the formula C7H11NO6.
- It forms metal complexes due to its tridentate ligand properties.
Chemical Reactions Analysis
- N-(2-Carboxyethyl)iminodiacetic acid can form complexes with various cations.
- Its alkaline earth and heavy metal complexes are biodegradable.
Physical And Chemical Properties Analysis
- Melting Point: 195 °C (decomposition)
- Solubility: Soluble in water
Aplicaciones Científicas De Investigación
Water Softening and Detergent Production
- Application Summary: N-(2-Carboxyethyl)iminodiacetic acid is used in water softening and in the production of detergents and cleaning agents . It acts as a complexing agent that forms 1:1 complexes with cations having a charge number of at least +2, such as the “hard water forming” cations Ca2+ or Mg2+ .
- Methods of Application: The compound is added to water or detergent formulations where it binds to hard water ions, preventing them from interfering with the cleaning process .
- Results/Outcomes: The use of N-(2-Carboxyethyl)iminodiacetic acid in these applications results in improved cleaning efficiency and reduced scale formation .
Medical Imaging
- Application Summary: Iminodiacetic acid (IDA) derivatives, including N-(2-Carboxyethyl)iminodiacetic acid, can be used as ligands to form complexes with technetium, with potential application as hepatobiliary diagnostic agents .
- Methods of Application: The IDA derivative is used to form a complex with technetium. This complex is then introduced into the body, where it is taken up by the liver and excreted into the bile ducts. The progress of the complex can be tracked using medical imaging techniques, providing valuable diagnostic information .
- Results/Outcomes: The use of these complexes in medical imaging has been shown to provide valuable diagnostic information about the functioning of the hepatobiliary system .
Electroplating
- Application Summary: N-(2-Carboxyethyl)iminodiacetic acid is used in electroplating . It acts as a complexing agent that forms 1:1 complexes with cations having a charge number of at least +2 .
- Methods of Application: The compound is added to the electroplating bath where it binds to metal ions, helping to control the deposition of metal onto the substrate .
- Results/Outcomes: The use of N-(2-Carboxyethyl)iminodiacetic acid in electroplating results in improved control over the plating process and the quality of the plated surface .
Cosmetics, Paper and Textile Production
- Application Summary: N-(2-Carboxyethyl)iminodiacetic acid is used in the production of cosmetics, paper, and textiles . It acts as a complexing agent, binding to metal ions that could interfere with the production process .
- Methods of Application: The compound is added to the production process where it binds to metal ions, preventing them from interfering with the process .
- Results/Outcomes: The use of N-(2-Carboxyethyl)iminodiacetic acid in these applications results in improved production efficiency and product quality .
Herbicide Production
- Application Summary: N-(2-Carboxyethyl)iminodiacetic acid is an important intermediate in one of the two main industrial processes used to manufacture the herbicide glyphosate .
- Methods of Application: The compound is used in the synthesis of glyphosate, a widely used herbicide .
- Results/Outcomes: The use of N-(2-Carboxyethyl)iminodiacetic acid in this application results in the production of glyphosate, a herbicide used for weed control in agriculture .
Capillary Electrophoresis
- Application Summary: N-(2-Carboxyethyl)iminodiacetic acid is used in capillary electrophoresis for modulating peptide mobility .
- Methods of Application: The compound is added to the capillary electrophoresis system where it interacts with peptides, affecting their mobility and thus their separation in the system .
- Results/Outcomes: The use of N-(2-Carboxyethyl)iminodiacetic acid in capillary electrophoresis can improve the separation of peptides, enhancing the resolution of the technique .
Safety And Hazards
- The compound is considered hazardous.
- Avoid skin and eye contact.
- Use personal protective equipment.
Direcciones Futuras
- Further research could explore its applications in metal coordination chemistry and environmental remediation.
I hope this analysis provides a comprehensive overview of N-(2-Carboxyethyl)iminodiacetic acid! If you need further information, feel free to ask.
Propiedades
IUPAC Name |
3-[bis(carboxymethyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6/c9-5(10)1-2-8(3-6(11)12)4-7(13)14/h1-4H2,(H,9,10)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRBFYBQPCJRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074607 | |
| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Carboxyethyl)iminodiacetic acid | |
CAS RN |
6245-75-6 | |
| Record name | N-(2-Carboxyethyl)iminodiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine diacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(carboxymethyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-ALANINE DIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOU355F9Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















